molecular formula C21H22Cl3N3O5 B14470540 1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate CAS No. 71821-50-6

1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate

Cat. No.: B14470540
CAS No.: 71821-50-6
M. Wt: 502.8 g/mol
InChI Key: ATEAHSCHVDMVOT-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate is a complex organic compound that features an imidazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Substitution reactions: The imidazole ring is then functionalized with the desired substituents. This may involve nucleophilic substitution reactions where the chlorophenoxy and dichlorophenyl groups are introduced.

    Nitration: The final step involves the nitration of the compound to introduce the nitrate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrate group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include imidazole N-oxides or quinones.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl): Lacks the nitrate group.

    1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, hydrochloride: Contains a hydrochloride group instead of nitrate.

Uniqueness

The presence of the nitrate group in 1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate may confer unique properties, such as increased solubility or different reactivity compared to its analogs.

Properties

CAS No.

71821-50-6

Molecular Formula

C21H22Cl3N3O5

Molecular Weight

502.8 g/mol

IUPAC Name

1-[2-[4-(4-chlorophenoxy)butoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

InChI

InChI=1S/C21H21Cl3N2O2.HNO3/c22-16-3-6-18(7-4-16)27-11-1-2-12-28-21(14-26-10-9-25-15-26)19-8-5-17(23)13-20(19)24;2-1(3)4/h3-10,13,15,21H,1-2,11-12,14H2;(H,2,3,4)

InChI Key

ATEAHSCHVDMVOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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